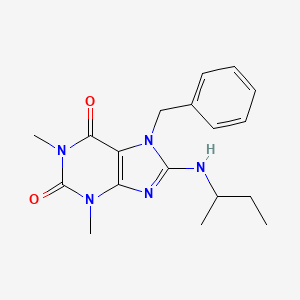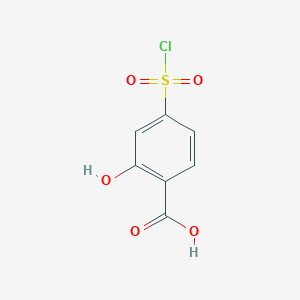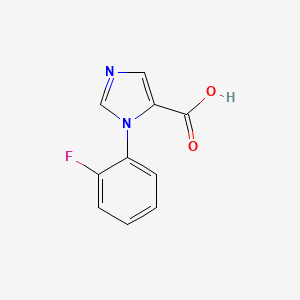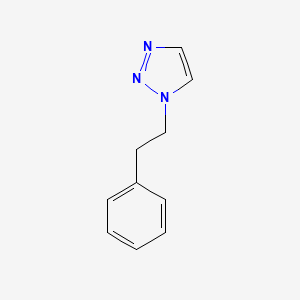![molecular formula C18H11FN6O B2683526 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 847037-30-3](/img/structure/B2683526.png)
2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The presence of a fluorophenyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound this compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of the compound this compound is the inhibition of cell proliferation. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Análisis Bioquímico
Biochemical Properties
The compound interacts with CDK2/cyclin A2, an enzyme crucial for cell cycle progression . It has shown significant inhibitory activity against this enzyme, with IC50 values as low as 0.057 ± 0.003 μM . This suggests that the compound has a high affinity for this enzyme and can effectively inhibit its activity .
Cellular Effects
The compound has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has shown superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 . This suggests that the compound can effectively inhibit cell growth and proliferation .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the activity of CDK2/cyclin A2 . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction likely contributes to the compound’s inhibitory activity against the enzyme .
Metabolic Pathways
Given its inhibitory activity against CDK2/cyclin A2, it may influence pathways related to cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core
Starting Materials: 4-fluorobenzaldehyde, hydrazine hydrate, and 2-aminopyrimidine.
Reaction Conditions: The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then reacts with 2-aminopyrimidine under reflux conditions in the presence of a suitable catalyst to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
-
Functionalization with Phenol
Starting Materials: The synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core and phenol.
Reaction Conditions: The core compound is then functionalized with phenol through a nucleophilic substitution reaction, typically in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar core structure but different functional groups, often used as kinase inhibitors.
Triazolopyrimidine Derivatives: Variants with different substituents, also explored for their biological activities.
Uniqueness
2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties and biological activity. Its specific structure allows for potent inhibition of CDK2, making it a valuable compound in cancer research .
Propiedades
IUPAC Name |
2-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-3-1-2-4-15(13)26/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCABYNGMXJEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)



![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)
![(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2683452.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)

![3,3-Dimethyl-1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2683464.png)
